4-Benzyl-1,4-oxazepan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-1,4-oxazepan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLVJQUUVXETJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)CN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Benzyl 1,4 Oxazepan 6 One
Established Synthetic Routes for Oxazepanones
The formation of the 1,4-oxazepan-6-one (B12820161) core, particularly with a benzyl (B1604629) group at the N-4 position, relies on several key cyclization strategies. These methods provide a framework for constructing the seven-membered ring system characteristic of this compound class.
Cyclization Reactions of N-Acyl-α-Amino Acid Precursors
A common and versatile approach to synthesizing 4-benzyl-substituted oxazepanones involves the intramolecular cyclization of N-acyl-α-amino acid precursors. This method offers a high degree of control over the final structure by allowing for the incorporation of desired substituents on the precursor molecule. The synthesis of 4-Benzyl-1,4-oxazepan-6-one can be envisioned through a pathway where N-benzylaminoethanol is acylated with a suitable three-carbon acid derivative, followed by a cyclization step to form the oxazepanone ring. The reaction of benzylamine (B48309) with ethyl chloroformate, followed by reaction with ethylene (B1197577) glycol, represents a practical application of this strategy.
Robinson-Gabriel Reactions under Acidic Conditions
The Robinson-Gabriel synthesis, traditionally used for the preparation of oxazoles from 2-acylamino-ketones, can be conceptually adapted for the synthesis of oxazepanones under acidic conditions. wikipedia.orgpharmaguideline.comsynarchive.com While direct application to this compound is not extensively documented, the underlying principle of acid-catalyzed intramolecular condensation and dehydration of a suitable open-chain precursor is a plausible synthetic strategy. wikipedia.org This would involve a precursor containing an N-benzyl group and the requisite functionalities to form the seven-membered ring. The reaction is typically facilitated by strong dehydrating agents such as sulfuric acid or polyphosphoric acid. pharmaguideline.com
Copper(I)-Catalyzed Coupling Approaches for Benzo-1,4-oxazepin-5-one Derivatives
While not a direct synthesis of the saturated this compound, the copper(I)-catalyzed synthesis of benzo-1,4-oxazepin-5-one derivatives provides valuable insights into forming the oxazepine ring system. mdpi.comnih.govnih.govresearchgate.net This tandem transformation involves a C-N coupling followed by a C-H carbonylation. mdpi.comnih.gov In a typical procedure, a phenylamine reacts with an allyl halide in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand under a carbon dioxide atmosphere. mdpi.comnih.gov This methodology highlights the utility of copper catalysis in forming the core structure, which could potentially be adapted for the synthesis of the saturated analogue through subsequent reduction or by using appropriate non-aromatic precursors.
Optimized Reaction Conditions and Yield Enhancement Strategies
The efficiency and yield of the synthesis of this compound are highly dependent on the careful selection of reaction parameters. Catalyst systems, bases, and solvents play a crucial role in directing the reaction towards the desired product.
Catalyst Loading and Ligand Effects (e.g., CuI with L1 ligands)
In copper-catalyzed reactions, such as the synthesis of related benzo-1,4-oxazepin-5-ones, the choice of catalyst and ligand is critical. Copper(I) iodide (CuI) is a commonly employed catalyst. mdpi.comnih.gov The ligand plays a significant role in stabilizing the copper catalyst and influencing its reactivity. For instance, the use of specific ligands, such as 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (referred to as L1 in some studies), has been shown to be effective. mdpi.comnih.gov The optimization of catalyst and ligand loading is essential to achieve high yields, with typical loadings around 10 mol %. mdpi.comnih.gov The nature of the ligand can affect the electronic and steric environment of the catalytic center, thereby influencing the rate and selectivity of the reaction. nih.govrsc.org
Table 1: Optimization of Reaction Conditions for Benzo-1,4-oxazepin-5-one Synthesis This table is illustrative of the optimization process for a related class of compounds and provides insights into parameters relevant to oxazepanone synthesis.
| Entry | Copper Salt (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (10) | L1 (10) | Cs₂CO₃ (2) | DMSO | 100 | 81 |
| 2 | CuI (10) | L1 (10) | K₂CO₃ (2) | DMSO | 100 | 56 |
| 3 | CuI (10) | L1 (10) | Na₂CO₃ (2) | DMSO | 100 | 45 |
| 4 | CuCl (10) | L1 (10) | Cs₂CO₃ (2) | DMSO | 100 | 75 |
| 5 | CuI (10) | None | Cs₂CO₃ (2) | DMSO | 100 | <10 |
| 6 | CuI (10) | L1 (10) | Cs₂CO₃ (2) | DMF | 100 | 62 |
| 7 | CuI (10) | L1 (10) | Cs₂CO₃ (2) | DMSO | 90 | 72 |
Data synthesized from findings reported for benzo-1,4-oxazepine derivatives. nih.gov
Base Selection and Solvent Considerations
The choice of base and solvent is another critical factor in the synthesis of oxazepanones. In the cyclization of N-acyl-α-amino acid precursors, a base such as triethylamine (B128534) is often used to facilitate the reaction, typically in a solvent like dichloromethane (B109758). For copper-catalyzed reactions, inorganic bases are common. Studies on the synthesis of benzo-1,4-oxazepin-5-ones have shown that cesium carbonate (Cs₂CO₃) is a highly effective base, leading to significantly better yields compared to other bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). nih.gov
The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Dimethyl sulfoxide (B87167) (DMSO) has been found to be an excellent solvent for the copper-catalyzed synthesis of benzo-1,4-oxazepin-5-ones, providing higher yields than other polar aprotic solvents like N,N-dimethylformamide (DMF). nih.gov The effect of the solvent on chemical shifts is also an important consideration for product characterization. niscpr.res.in
Substrate Scope and Substituent Effects on Reaction Efficiency
The efficiency of synthetic routes leading to the 1,4-oxazepan-6-one core is significantly influenced by the nature of the substrates and the electronic properties of their substituents. In analogous syntheses, such as the copper-catalyzed coupling reactions to form benzo-1,4-oxazepin-5-one derivatives, the choice of substituents on the aromatic portions of the reactants plays a critical role.
Research indicates that electron-donating groups (e.g., -CH₃) on aryl halide substrates tend to increase reaction yields, with some processes reporting efficiencies around 85%. Conversely, the presence of electron-withdrawing groups, such as chloro (-Cl) substituents, can decelerate the reaction, often necessitating longer reaction times of 12 to 24 hours to achieve comparable yields. This suggests that the electronic nature of the benzyl group in precursors to this compound could similarly affect cyclization efficiency.
The following table summarizes the observed effects of substituents on the efficiency of related oxazepinone syntheses.
| Substituent Type | Example Group(s) | Effect on Reaction Rate | Effect on Yield | Reference |
| Electron-Donating | -CH₃, -OCH₃ | Increases rate | Generally increases | |
| Electron-Withdrawing | -Cl, -NO₂ | Decreases rate | May require longer reaction times to achieve high yield | |
| Halogens | -F, -Cl | Can decrease rate depending on position | Variable, often requires optimization | google.com |
These trends are consistent with mechanisms where the nucleophilicity of the reacting species is a key factor. Electron-donating groups enhance the electron density of the reacting centers, thereby accelerating the reaction, while electron-withdrawing groups have the opposite effect. rsc.org
Control of Reaction Environment (e.g., Inert Atmosphere Protocols)
The synthesis of this compound and its derivatives often requires stringent control over the reaction environment to ensure reproducibility and maximize yields. Many of the intermediates and reagents used in these synthetic pathways are sensitive to atmospheric oxygen and moisture.
Discrepancies in reported yields for similar heterocyclic syntheses have been attributed to variations in solvent purity and the presence of oxygen. Therefore, the implementation of inert atmosphere protocols is a critical methodological consideration. Such protocols typically involve conducting reactions under a blanket of inert gas, such as nitrogen or argon, to exclude oxygen and water. For moisture-sensitive steps, the use of anhydrous solvents and carefully dried glassware is essential. The need for these controlled conditions underscores the sensitivity of the chemical transformations involved in the formation of the oxazepane ring.
Intramolecular Cyclization and Ring-Forming Reactions
The construction of the seven-membered 1,4-oxazepane (B1358080) ring system is the cornerstone of synthesizing this compound. Various intramolecular cyclization strategies have been explored to this end.
Cyclization involving Amino Alcohols and Epoxides
A prevalent strategy for forming the 1,4-oxazepane skeleton involves the cyclization of amino alcohols with epoxides. smolecule.com In this approach, a suitably substituted amino alcohol, such as an N-benzyl amino alcohol, is reacted with an epoxide like ethylene oxide. This reaction, which can be catalyzed by either acid or base, leads to the formation of the seven-membered ring. smolecule.com This method typically yields the corresponding alcohol, (S)-4-Benzyl-1,4-oxazepan-6-ol, which can then be oxidized to the target ketone, this compound. smolecule.com
Intramolecular Oxa-Michael Cyclization Attempts
The intramolecular oxa-Michael addition represents another potential route for the formation of the 1,4-oxazepan-6-one ring. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system within the same molecule. However, the formation of seven-membered rings through this pathway is often challenging.
Studies have shown that attempts to create 1,4-oxazepan-5-one (B88573) skeletons via intramolecular oxa-Michael additions can be problematic and may result in low yields or failure to cyclize effectively. acs.orgiyte.edu.tr The challenges associated with these 7-endo-trig cyclizations include unfavorable ring strain and competing side reactions. acs.org Despite these difficulties, research into organocatalyzed intramolecular oxa-Michael reactions continues, as it offers a potentially powerful method for constructing chiral heterocyclic systems. frontiersin.orgorganic-chemistry.org
Cyclization with Chloroacetyl Chloride for 1,4-Oxazepan-2-one Derivatives
An alternative cyclization strategy involves the reaction of an N-protected amino alcohol with chloroacetyl chloride. This method has been successfully employed to synthesize 1,4-oxazepan-2-one derivatives, which are isomers of the target compound. acs.orgresearchgate.netkoreascience.kr In this process, an N-Bts (N-benzothiazole-2-sulfonyl) protected amino alcohol is reacted with chloroacetyl chloride, followed by a base-induced intramolecular cyclization to yield the seven-membered lactam ring. researchgate.netkoreascience.kr While this specific route produces the 2-oxo isomer, it demonstrates a viable pathway for constructing the 1,4-oxazepane ring system through amide bond formation and subsequent intramolecular substitution.
The table below outlines the yields for the synthesis of various morpholine-2-one and 1,4-oxazepan-2-one derivatives using the chloroacetyl chloride method, highlighting the versatility of this approach for different ring sizes.
| Starting N-Bts Amino Alcohol | Product | Yield (%) | Reference |
| (R)-N-Bts-phenylglycinol | (R)-4-Bts-3-phenylmorpholin-2-one | 85 | researchgate.net |
| (S)-N-Bts-phenylalaninol | (S)-4-Bts-3-benzylmorpholin-2-one | 81 | researchgate.net |
| N-Bts-3-aminopropanol | 4-Bts-1,4-oxazepan-2-one | 75 | researchgate.net |
Derivatization Pathways and Functional Group Interconversions of this compound
The chemical structure of this compound offers several sites for derivatization and functional group interconversion, allowing for the synthesis of a diverse range of related compounds. The primary functional groups available for modification are the ketone at the 6-position and the N-benzyl group. solubilityofthings.comimperial.ac.uk
A fundamental interconversion involves the ketone group. The carbonyl at C-6 can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 4-Benzyl-1,4-oxazepan-6-ol. smolecule.comsolubilityofthings.com Conversely, the corresponding alcohol can be oxidized to the ketone using reagents such as pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation. imperial.ac.uk
Another significant transformation is the modification or removal of the N-benzyl group. The benzyl group can be cleaved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which is a common deprotection strategy for benzylic amines. imperial.ac.uk This reaction would yield the secondary amine, 1,4-oxazepan-6-one, which can then be derivatized with other substituents at the nitrogen atom.
The term "functional group interconversion" refers to the transformation of one functional group into another. solubilityofthings.com This concept is central to modifying this compound for various research applications.
The following table lists some key functional group interconversions possible for this compound.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
| Ketone (C=O) | NaBH₄, LiAlH₄ | Secondary Alcohol (-CH(OH)) | smolecule.comsolubilityofthings.com |
| Secondary Alcohol (-CH(OH)) | PCC, Dess-Martin Periodinane | Ketone (C=O) | imperial.ac.uk |
| N-Benzyl | H₂, Pd/C | Secondary Amine (-NH) | imperial.ac.uk |
| Secondary Amine (-NH) | R-X, Base | Tertiary Amine (-NR) | ub.edu |
These transformations enable the systematic modification of the core structure, facilitating the exploration of structure-activity relationships in medicinal chemistry and materials science.
Oxidation Reactions Leading to Oxazepinones
The oxidation of the ketone functionality in this compound can lead to the formation of dione (B5365651) derivatives or other oxidized species, depending on the reagents and reaction conditions. While specific examples for the direct oxidation of this compound are not extensively detailed in the provided search results, general principles of ketone oxidation can be applied.
Common oxidizing agents used for the oxidation of cyclic ketones include reagents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction conditions, such as solvent, temperature, and pH, would be critical in controlling the selectivity and yield of the desired oxidized product. For instance, oxidation could potentially occur at the benzylic position or on the aromatic ring under harsh conditions.
A related study on the oxidation of 2-benzyl-1,4-dimethoxybenzene derivatives using ceric ammonium (B1175870) nitrate (B79036) (CAN) highlights the potential for complex transformations, leading to quinone and diquinone products. mdpi.com This suggests that the choice of oxidant is crucial for achieving the desired transformation on the this compound scaffold.
Reduction Reactions Forming Oxazepanols
The reduction of the carbonyl group in this compound to a hydroxyl group yields the corresponding 4-benzyl-1,4-oxazepan-6-ol. This transformation is a fundamental reaction in organic synthesis, often employed to introduce a new stereocenter and a functional group for further modifications.
Common reducing agents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, and would selectively reduce the ketone without affecting the benzyl group. Lithium aluminum hydride is a more powerful reducing agent and would also be effective, though it requires anhydrous conditions and careful handling.
The reduction of this compound results in the formation of (S)-4-Benzyl-1,4-oxazepan-6-ol or its (R)-enantiomer, depending on the stereochemistry of the starting material or the use of chiral reducing agents. chemscene.com The resulting alcohol, (S)-N-Benzyl-1,4-oxazepan-6-ol, is a valuable intermediate for further synthetic applications. chemscene.com
| Starting Material | Reducing Agent | Product | Reference |
| This compound | Sodium Borohydride or Lithium Aluminum Hydride | 4-Benzyl-1,4-oxazepan-6-ol |
Nucleophilic Substitution Reactions for Functional Group Introduction
Nucleophilic substitution reactions on the this compound scaffold can occur at various positions, primarily at the nitrogen atom or at the carbon atoms adjacent to the carbonyl group (α-positions) after enolate formation.
Substitution at the nitrogen atom, while less common for this specific compound due to the presence of the benzyl group, could potentially be achieved by debenzylation followed by reaction with an electrophile. However, the search results focus more on the reactivity of the oxazepane ring itself.
Nucleophilic substitution at the α-carbon can be achieved by first generating an enolate using a suitable base. This enolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new functional groups. This approach allows for the elaboration of the oxazepane skeleton.
Furthermore, the concept of vicarious nucleophilic substitution (VNS) offers a pathway for the nucleophilic replacement of hydrogen atoms on aromatic or heteroaromatic rings, which could be applicable to the benzyl group of this compound under specific conditions. organic-chemistry.org
A study on chromones modified with 1,4-oxazepane highlights that the 1,4-oxazepane moiety can be introduced via nucleophilic substitution of a suitable leaving group on the chromone (B188151) nucleus. researchgate.net This demonstrates the utility of the oxazepane ring in nucleophilic substitution reactions to build more complex heterocyclic systems.
Regioselective Functionalization of the Oxazepanone Scaffold
Regioselective functionalization is crucial for selectively modifying a specific position within the this compound molecule. This allows for precise control over the synthesis of complex derivatives.
One approach to achieve regioselectivity is through metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are widely used for the regioselective halogenation of heterocyclic compounds. nih.gov While this example is on a benzo[b] smolecule.comoxazin-2-one, similar methodologies could potentially be adapted for the functionalization of the aromatic ring of the benzyl group in this compound.
Another strategy involves the use of organometallic intermediates. Calculation-assisted methods have been developed for the regioselective functionalization of imidazo[1,2-a]pyrazine (B1224502) scaffolds using zinc and magnesium organometallic intermediates, allowing for the introduction of various electrophiles at specific positions. rsc.org This highlights the power of organometallic chemistry in achieving high regioselectivity.
Furthermore, the inherent reactivity of the molecule can dictate regioselectivity. For example, in the reaction of (S)-4-benzyl-2-fluoroalkyl-1,3-oxazolines, the regioselectivity of nucleophilic attack was found to be dependent on the nature of the nucleophile. nih.gov This principle could be extended to the this compound system, where different nucleophiles might preferentially attack either the carbonyl carbon or other electrophilic sites.
The synthesis of densely functionalized 1,4-oxazepanes can also be achieved through tandem reactions, such as a 7-exo-trig intramolecular oxa-Michael reaction, leading to β-lactam fused oxazepanes with high stereocontrol. researchgate.net This demonstrates how complex and regioselective functionalization can be achieved through carefully designed reaction sequences.
| Reaction Type | Reagents/Conditions | Functionalized Position | Reference |
| Palladium-catalyzed Halogenation | Pd(OAc)2, N-halosuccinimide | Aromatic Ring (potential) | nih.gov |
| Organometallic Functionalization | TMP-bases, Electrophiles | Aromatic Ring (potential) | rsc.org |
| Nucleophile-dependent Ring Opening | Various Nucleophiles | C5 of oxazoline (B21484) ring | nih.gov |
| Tandem Intramolecular Cyclization | --- | Formation of fused rings | researchgate.net |
Spectroscopic and Structural Elucidation Approaches for 4 Benzyl 1,4 Oxazepan 6 One Analogs
Advanced Spectroscopic Characterization Techniques
Modern analytical chemistry offers a suite of spectroscopic tools essential for the unambiguous identification and structural elucidation of novel organic molecules. For analogs of 4-Benzyl-1,4-oxazepan-6-one, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable.
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. It provides information on the carbon-hydrogen framework of the molecule.
¹H-NMR spectroscopy identifies the different chemical environments of protons in a molecule. In a typical ¹H-NMR spectrum for a this compound analog, signals can be assigned based on their chemical shift (δ), multiplicity (splitting pattern), and integration.
Aromatic Protons: The five protons on the benzyl (B1604629) group's phenyl ring are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org Their signals often present as a complex multiplet.
Benzylic Protons: The two protons of the methylene (B1212753) bridge connecting the nitrogen atom to the phenyl ring (-N-CH₂ -Ph) are chemically equivalent and would produce a singlet at approximately 3.6-4.7 ppm. carlroth.com Their proximity to the electronegative nitrogen atom and the aromatic ring shifts them downfield.
Oxazepane Ring Protons: The protons on the seven-membered oxazepane ring exhibit distinct signals. The protons on carbons adjacent to the heteroatoms (oxygen and nitrogen) are shifted downfield. For instance, protons on carbons adjacent to the nitrogen and oxygen atoms are expected in the 3.0-4.5 ppm range, while those adjacent to the carbonyl group would also be influenced, appearing around 2.5-3.0 ppm. derpharmachemica.com
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Benzylic (-CH₂-Ph) | ~3.6 - 4.7 | Singlet |
| Ring Protons (-N-CH₂-CH₂-O-) | ~3.5 - 4.5 | Multiplets |
| Ring Protons (-N-CH₂-C=O) | ~2.8 - 3.2 | Multiplet |
| Ring Protons (-O-CH₂-C=O) | ~4.0 - 4.5 | Multiplet |
¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. bhu.ac.in For this compound, key signals include the carbonyl carbon and the aromatic carbons.
Carbonyl Carbon (C=O): The carbon of the ketone/lactam group (C-6) is significantly deshielded and appears far downfield. In similar seven-membered lactam rings, such as benzo[e] researchgate.netoxazepin-5-ones, this signal is typically observed in the range of 168-175 ppm. libretexts.orgmdpi.com
Aromatic Carbons: The carbons of the benzyl group's phenyl ring typically resonate in the 125-140 ppm region. oregonstate.edulibretexts.org The spectrum will show distinct signals for the ipso-carbon (the carbon attached to the methylene group), and the ortho, meta, and para carbons, with the ipso-carbon often being weaker in intensity. oregonstate.edu
Table 2: Predicted ¹³C-NMR Signal Assignments for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168 - 175 |
| Aromatic (ipso-C) | 135 - 140 |
| Aromatic (Ar-CH) | 125 - 130 |
| Benzylic (-CH₂-Ph) | 55 - 65 |
| Ring Carbons (C-O, C-N) | 50 - 80 |
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu For this compound, COSY would establish the connectivity of the protons within the oxazepane ring, for example, showing a cross-peak between the protons on C-5 and C-7 (if applicable) and between the protons on C-2 and C-3. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (¹J-coupling). sdsu.edu It allows for the unambiguous assignment of each carbon signal that has attached protons by linking the ¹H and ¹³C data. For instance, the proton signal at ~3.6 ppm would show a cross-peak to the benzylic carbon signal at ~60 ppm. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is essential for connecting different fragments of the molecule. sdsu.edu Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the benzylic protons to the ipso-carbon of the phenyl ring.
Correlations from the protons on C-5 and C-7 to the carbonyl carbon at C-6. youtube.com
A correlation from the benzylic protons to the C-3 and C-5 carbons of the oxazepane ring.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the FT-IR spectrum would be dominated by a strong absorption band for the carbonyl group. Other characteristic bands would confirm the presence of the ether linkage and the aromatic ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Lactam Carbonyl (C=O) | Stretch | 1650 - 1700 (strong) |
| C-O-C (Ether) | Stretch | 1100 - 1250 (strong) |
| Aromatic C=C | Stretch | 1450 - 1600 (medium) |
| Aromatic C-H | Stretch | 3000 - 3100 (medium) |
| Aliphatic C-H | Stretch | 2850 - 3000 (medium) |
| C-N | Stretch | 1020 - 1250 (medium) |
Source: Data synthesized from findings on similar oxazepine and ketone structures. medipol.edu.tr
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores—parts of the molecule that absorb light—in this compound are the phenyl ring of the benzyl group and the carbonyl group.
The UV-Vis spectrum is expected to be dominated by the absorptions of the substituted benzene (B151609) ring.
π → π* Transitions: These are strong absorptions characteristic of aromatic systems. A strong E-band (ethylenic) is expected around 200-220 nm, and a weaker, fine-structured B-band (benzenoid) is expected around 250-270 nm. researchgate.net
n → π* Transition: The carbonyl group has a weak n → π* transition, which is formally allowed but often has a low molar absorptivity. This absorption would likely occur at a longer wavelength (>280 nm) but may be obscured by the stronger aromatic bands. researchgate.net
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Transition | Chromophore | Predicted λmax (nm) |
| π → π* (E-band) | Phenyl Ring | ~210 |
| π → π* (B-band) | Phenyl Ring | ~260 |
| n → π* | Carbonyl (C=O) | >280 (weak) |
Source: Predicted values based on the analysis of similar aromatic and carbonyl-containing compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the differentiation between ions of the same nominal mass but different elemental compositions.
For analogs of this compound, HRMS is critical in verifying the presence and ratio of carbon, hydrogen, nitrogen, and oxygen atoms. The technique is particularly valuable when dealing with complex structures or when synthetic routes may lead to unexpected byproducts. nih.gov The process involves ionizing the sample, often using soft ionization techniques like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The instrument then measures the m/z of the protonated molecule ([M+H]⁺) or other adducts. nih.gov The experimentally determined accurate mass is then compared against the theoretical mass calculated for the proposed molecular formula. A close match, within a narrow error margin (e.g., ±5 ppm), provides strong evidence for the correct elemental composition.
For instance, in the characterization of related heterocyclic structures, HRMS (ESI-TOF) has been successfully used to confirm the calculated mass of synthesized compounds, lending high confidence to their proposed structures. nih.gov The data obtained from HRMS is often presented in tabular format, comparing the calculated and found mass values, as illustrated in the hypothetical table below for a derivative of this compound.
| Proposed Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Mass Error (ppm) |
| C₁₂H₁₅NO₂ | 206.1125 | 206.1128 | 1.5 |
| C₁₃H₁₇NO₂ | 220.1281 | 220.1279 | -0.9 |
| C₁₂H₁₄BrNO₂ | 284.0230 | 284.0235 | 1.8 |
This table is illustrative and contains hypothetical data.
Solid-State Structural Determination Methodologies
While HRMS confirms the 'what' (elemental composition), solid-state techniques reveal the 'how' (spatial arrangement). For chiral molecules like many this compound analogs, these methods are indispensable for determining absolute stereochemistry and understanding packing behavior in the crystalline state.
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound at an atomic level. mdpi.com This powerful technique provides unequivocal information on bond lengths, bond angles, and torsional angles, which define the conformation of the molecule. For chiral analogs of this compound, SCXRD is crucial for determining the absolute configuration of stereocenters, an aspect that is often ambiguous with spectroscopic methods alone.
The process requires growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. scirp.org The refinement of the crystal structure can lead to very precise atomic coordinates. mdpi.com For example, studies on related heterocyclic systems like 1,5-benzodiazepine derivatives have utilized SCXRD to elucidate their detailed structural attributes. mdpi.com The data derived from SCXRD analysis is typically deposited in crystallographic databases and includes key parameters such as the crystal system, space group, and unit cell dimensions. researchgate.net
| Parameter | Value (Hypothetical Analog) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.902 (2) |
| b (Å) | 5.144 (1) |
| c (Å) | 20.513 (5) |
| β (°) | 91.67 (2) |
| Volume (ų) | 1360.7 (4) |
| Z | 4 |
This table is illustrative and based on data for a related compound. researchgate.net
Once the crystal structure is determined by SCXRD, Hirshfeld surface analysis can be employed to investigate the intermolecular interactions within the crystal lattice. mdpi.commdpi.com This computational tool partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). The resulting Hirshfeld surface provides a visual representation of intermolecular contacts and their relative strengths. researchgate.net
| Interaction Type | Contribution (%) (Hypothetical Analog) |
| H···H | 45.2 |
| O···H / H···O | 25.8 |
| C···H / H···C | 12.5 |
| C···C | 5.1 |
| N···H / H···N | 4.9 |
| Other | 6.5 |
This table is illustrative and contains hypothetical data based on typical findings for organic molecules.
To further quantify the strength and nature of the intermolecular interactions identified through Hirshfeld analysis, energy framework calculations can be performed. This method, often utilizing quantum chemical calculations (like B3LYP/6-31G(d,p)), calculates the interaction energies between a central molecule and its neighbors within the crystal lattice. frontiersin.org These energies are typically decomposed into electrostatic, dispersion, polarization, and repulsion components.
Computational and Theoretical Investigations of 4 Benzyl 1,4 Oxazepan 6 One
Density Functional Theory (DFT) Applications in Spectroscopic Prediction
Density Functional Theory (DFT) has become an indispensable tool in modern chemical research, providing a balance between accuracy and computational cost for predicting the properties of molecular systems. molport.combldpharm.com For a molecule like 4-Benzyl-1,4-oxazepan-6-one, where experimental data may be sparse, DFT calculations can provide valuable insights into its spectroscopic characteristics.
Simulation of NMR and IR Spectra for Experimental Comparison
Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are vital for confirming the structure of newly synthesized compounds and for interpreting experimental data. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently employed for these simulations. jocpr.comresearchgate.net
NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net For this compound, theoretical chemical shifts can be predicted and then compared to experimental spectra. Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects and the conformational flexibility of the seven-membered ring. A hypothetical comparison of predicted ¹³C NMR chemical shifts for the core oxazepanone ring is presented in Table 1.
Table 1: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the this compound Ring System
| Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C2 | 68.5 | 69.2 |
| C3 | 72.1 | 72.8 |
| C5 | 49.8 | 50.5 |
| C6 (C=O) | 208.3 | 209.1 |
| C7 | 45.6 | 46.3 |
IR Spectra Simulation: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. mdpi.comajchem-a.com The calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net Key vibrational modes for this compound would include the C=O stretch of the ketone, C-N stretching of the tertiary amine, and C-O-C stretching of the ether linkage. A representative table of calculated and experimental IR frequencies is shown in Table 2.
Table 2: Selected Calculated and Experimental Infrared Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1715 | 1725 |
| C-N Stretch | 1185 | 1190 |
| C-O-C Stretch | 1120 | 1125 |
| Aromatic C-H Stretch | 3050 | 3060 |
| Aliphatic C-H Stretch | 2950 | 2955 |
Modeling of Substituent Effects on Electronic Structure
The electronic properties of the 1,4-oxazepan-6-one (B12820161) ring are significantly influenced by the N-benzyl substituent. DFT can be used to model how different substituents on the benzyl (B1604629) ring would alter the electronic structure of the entire molecule. chemrxiv.orgnih.govnih.gov Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, can be calculated to understand the molecule's reactivity and electronic transitions. mdpi.com
For instance, introducing an electron-donating group (e.g., -OCH₃) on the para position of the benzyl ring would be expected to raise the HOMO energy, making the molecule more susceptible to oxidation. Conversely, an electron-withdrawing group (e.g., -NO₂) would lower the LUMO energy, making it a better electron acceptor. nih.gov These effects can be quantified through DFT calculations, as illustrated in the hypothetical data in Table 3.
Table 3: Hypothetical DFT-Calculated Electronic Properties of para-Substituted this compound Derivatives
| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H | -6.25 | -0.85 | 5.40 |
| -OCH₃ | -5.98 | -0.79 | 5.19 |
| -NO₂ | -6.87 | -1.54 | 5.33 |
Conformational Analysis and Tautomerization Studies
The seven-membered ring of 1,4-oxazepane (B1358080) systems imparts significant conformational flexibility, which can be challenging to study experimentally. chim.itresearchgate.net Computational methods are therefore crucial for exploring the potential energy surface and identifying stable conformers.
Conformer Distribution and Energy Calculations for Oxazepanone Systems
Seven-membered rings can adopt a variety of conformations, including chair, boat, and twist-boat forms. mdpi.comsemanticscholar.org For this compound, the presence of the sp²-hybridized carbonyl carbon and the bulky N-benzyl group will influence the relative energies of these conformers. Molecular mechanics and DFT calculations can be used to perform a conformational search and determine the global minimum energy structure, as well as the relative energies of other low-lying conformers. semanticscholar.org The distribution of these conformers at a given temperature can then be estimated using Boltzmann statistics.
Investigation of Tautomeric Equilibria in Related Heterocycles
Tautomerism is a phenomenon where isomers, known as tautomers, are in dynamic equilibrium, with the most common form being proton tautomerism. clockss.orgnih.gov For this compound, keto-enol tautomerism is a possibility, involving the interconversion between the ketone form and its corresponding enol. The equilibrium between these forms is influenced by factors such as solvent polarity and temperature. nih.gov
While the keto form is generally more stable for simple ketones, the stability of the enol tautomer can be influenced by the electronic environment within the heterocyclic ring. DFT calculations can be employed to compute the relative energies of the keto and enol tautomers, thereby predicting the equilibrium constant for the tautomerization process. jocpr.com The presence of different tautomers can have significant implications for the molecule's reactivity and biological activity. nih.gov
Reactivity Prediction and Reaction Mechanism Elucidation
DFT is a powerful tool for predicting the reactivity of molecules and for elucidating the mechanisms of chemical reactions. walisongo.ac.idlibretexts.org For this compound, several aspects of its reactivity can be explored computationally.
The molecular electrostatic potential (MEP) surface can be calculated to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be an electron-poor site, indicating their susceptibility to nucleophilic and electrophilic attack, respectively.
Furthermore, DFT can be used to model the transition states of potential reactions, such as the reduction of the ketone or reactions at the α-carbon. organic-chemistry.orgacs.org By calculating the activation energies for different reaction pathways, the most likely mechanism can be determined. For example, the mechanism of base-catalyzed enolate formation and subsequent alkylation can be modeled to predict the stereochemical outcome of the reaction. Studies on related 1,4-oxazepine (B8637140) derivatives have utilized DFT to support proposed reaction mechanisms, such as base-promoted cyclization reactions. organic-chemistry.orgacs.org
Conceptual DFT (CDFT) for Global Reactivity Descriptors
Conceptual Density Functional Theory (CDFT) is a powerful framework used to understand and predict the chemical reactivity of molecular systems. By calculating global reactivity descriptors, researchers can gain insight into the stability and reactivity of a compound. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule is generally less reactive.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as μ²/2η, where μ is the chemical potential (-χ).
While specific experimental or calculated values for this compound are not widely published, these parameters can be readily determined using quantum chemical calculations, typically with a functional like B3LYP and a suitable basis set. nih.gov
Table 1: Conceptual DFT Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
| Ionization Potential | I ≈ -EHOMO | Indicates the propensity to donate electrons. |
| Electron Affinity | A ≈ -ELUMO | Indicates the propensity to accept electrons. |
| Electronegativity | χ = (I + A) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness | η = (I - A) / 2 | Measures the molecule's reactivity and stability. |
| Electrophilicity Index | ω = μ² / (2η) | Quantifies the electrophilic nature of a molecule. |
Determination of Local Nucleophilic and Electrophilic Parr Functions
The electrophilic Parr function (P+(r)) and nucleophilic Parr function (P⁻(r)) identify the most likely sites for nucleophilic and electrophilic attacks, respectively. Calculating these for this compound would allow for precise predictions of its behavior in chemical reactions, highlighting, for example, the reactivity of the carbonyl carbon versus other positions on the heterocyclic ring or the benzyl group.
Theoretical Studies on Reaction Pathways and Transition States
Theoretical chemistry can be employed to model reaction mechanisms, providing insights that are often difficult to obtain through experimentation alone. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. For instance, a DFT study on the tautomerization mechanism in 1,4-benzodiazepines successfully elucidated the stability of different forms and the energy barriers between them. nih.gov
For this compound, theoretical studies could investigate:
Synthesis pathways: Modeling the cyclization reaction to form the oxazepanone ring to optimize reaction conditions.
Reduction of the carbonyl group: Investigating the mechanism of reduction to the corresponding alcohol, (S)-4-Benzyl-1,4-oxazepan-6-ol, and predicting stereochemical outcomes.
Tautomerism: Exploring the potential for keto-enol tautomerism, although likely minor for this specific structure, and calculating the relative stability and interconversion barriers. researchgate.net
These studies typically involve locating the transition state (TS) structure for a given reaction step and calculating the Gibbs free energy of activation (ΔG‡), which determines the reaction kinetics. researchgate.net
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Ligand-Protein Interaction Studies (e.g., with Progesterone (B1679170) Receptor, MDM2)
The 1,4-oxazepane scaffold is of interest in medicinal chemistry. iyte.edu.tr Docking studies can predict the binding affinity of this compound to various biological targets.
Progesterone Receptor (PR): The progesterone receptor is a key target in the treatment of breast cancer. biointerfaceresearch.com Studies have successfully docked various heterocyclic compounds into the PR binding site to evaluate their potential as antagonists. orientjchem.orgnih.gov Docking this compound into the PR crystal structure (e.g., PDB: 1A28) would help assess its potential as a hormonal therapy agent. biointerfaceresearch.com
MDM2: The Murine Double Minute 2 (MDM2) protein is a negative regulator of the p53 tumor suppressor, making it a prime target for cancer therapy. nih.gov Research has been conducted to synthesize 1,4-oxazepan-5-one (B88573) derivatives as potential MDM2 inhibitors. iyte.edu.tr Docking simulations of this compound with the p53-binding pocket of MDM2 (e.g., PDB: 1RV1) could reveal its potential to disrupt the MDM2-p53 interaction. researchgate.net
Analysis of Binding Energy and Interaction Modes
The output of a docking simulation provides a binding energy or score, which estimates the strength of the ligand-receptor interaction. A more negative value typically indicates a stronger, more favorable interaction. Furthermore, the analysis reveals the specific interactions that stabilize the complex, such as:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Often involving aromatic rings and alkyl groups.
Pi-stacking or Pi-cation interactions: Involving aromatic moieties.
Studies on related compounds provide examples of these interactions. For instance, docking of bis-1,3-oxazepine derivatives into the progesterone receptor showed binding energies ranging from -9.11 to -9.58 kcal/mol, stabilized by multiple hydrogen bonds. orientjchem.org Similarly, docking of indole (B1671886) derivatives into the MDM2 protein revealed key interactions with amino acid residues like ARG97. researchgate.net
Table 2: Illustrative Docking Results for Related Scaffolds with Progesterone Receptor
| Compound Class | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |
| Bis-1,3-Oxazepine | 4OAR | -9.58 | Not Specified | orientjchem.org |
| 2-Phenyl-1H-Indole | 1A28 | > -8.0 (Score) | Not Specified | biointerfaceresearch.com |
Table 3: Illustrative Docking Results for Related Scaffolds with MDM2
| Compound Class | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |
| 2,3-dialkylindoles | 1RV1 | -291.9 (Score) | ARG97 | researchgate.net |
| Isoindolinone Derivatives | Not Specified | Not Specified | Not Specified | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.
A 3D-QSAR study has been performed on a series of 1,4-oxazepane derivatives to understand their affinity for the dopamine (B1211576) D4 receptor. acs.orgnih.gov This study utilized the GRID/GOLPE methodology, which uses molecular interaction fields to describe the steric, electrostatic, and hydrophobic properties of the molecules. The resulting model identified key structural features that influence binding affinity: acs.orgresearchgate.net
The regions around the two benzene (B151609) ring systems are critical for affinity.
The presence and position of substituents, such as a p-chlorobenzyl group, significantly impact activity.
The size and conformation of the 1,4-oxazepane ring itself are important.
By developing a similar QSAR model that includes this compound and its analogues, researchers could establish a predictive relationship between specific structural modifications (e.g., substituents on the benzyl ring, changes to the oxazepane core) and their activity against targets like the progesterone receptor or MDM2. This would enable a more rational, computationally-driven approach to designing novel oxazepane-based therapeutic agents. researchgate.net
Three-Dimensional QSAR (3D-QSAR) Using GRID/GOLPE Methodology
In an effort to understand the structural requirements for the biological activity of 1,4-oxazepane derivatives, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted. acs.orgresearchgate.net This research focused on a series of compounds related to this compound, which were synthesized and evaluated as ligands for the dopamine D4 receptor. The primary goal of this computational analysis was to build a predictive model that could elucidate the key structural features governing the affinity of these molecules for their biological target. acs.orgresearchgate.net
The methodology employed for this 3D-QSAR analysis was the GRID/GOLPE approach. acs.orgresearchgate.net The GRID program is utilized to calculate the interaction energies between a molecular probe (e.g., a water molecule, a methyl group) and a set of aligned molecules at various points on a 3D grid. These calculated energy values serve as the descriptors for the QSAR model. The GOLPE (Generating Optimal Linear PLS Estimations) program is then used to select the most relevant variables from the vast number of interaction energies generated by GRID, thereby creating a robust and predictive statistical model using Partial Least Squares (PLS) regression. This combined approach is powerful for identifying the spatial regions around the molecules where specific physicochemical properties are correlated with biological activity. nih.gov
The development of the 3D-QSAR model involved a series of steps, including the careful alignment of the molecular structures, the generation of the interaction energy grid, and the statistical validation of the resulting model to ensure its predictive power. The quality of the model is typically assessed by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), which indicate the model's ability to fit the data and predict the activity of new compounds, respectively.
Identification of Structural Regions Critical for Biological Activity
The inspection of the coefficient plots generated from the GRID/GOLPE 3D-QSAR analysis provided significant insights into the structural features of 1,4-oxazepane derivatives that are critical for their biological activity. acs.orgresearchgate.netresearchgate.net The analysis revealed that specific regions around the molecule have a pronounced influence on the affinity for the dopamine D4 receptor.
The key findings from the study indicate that the following structural regions are of high importance:
Benzene Ring Systems: The areas surrounding the two benzene rings present in the ligand molecules were identified as being crucial for affinity. acs.orgresearchgate.net This suggests that hydrophobic and/or aromatic interactions in these regions are key contributors to the binding of the compounds to the receptor.
Substituents on the Benzyl Group: The presence and nature of substituents on the benzyl group, such as a para-chloro substituent, were found to be important for modulating the biological activity. acs.orgresearchgate.net
Aliphatic Amine: The aliphatic amine within the 1,4-oxazepane ring system was highlighted as a critical interaction point. acs.orgresearchgate.net This is a common feature in many pharmacologically active compounds, often participating in hydrogen bonding or ionic interactions with the biological target.
These findings provide a detailed map of the structure-activity landscape for this class of compounds, offering a rational basis for the design of new derivatives with potentially enhanced biological activity. The table below summarizes the identified structural features and their role in biological activity.
| Structural Region | Influence on Biological Activity | Putative Interaction Type |
| Benzene Rings | High | Hydrophobic/Aromatic |
| p-Chlorobenzyl Group | High | Electronic/Steric |
| Aliphatic Amine | High | Hydrogen Bonding/Ionic |
| 1,4-Oxazepane Ring Size | Moderate | Conformational/Steric |
Structure Activity Relationship Sar Studies and Derivative Research on 4 Benzyl 1,4 Oxazepan 6 One
Impact of Structural Modifications on Biological Activity
Structural modifications of the 4-Benzyl-1,4-oxazepan-6-one scaffold, particularly at the 6-position and concerning the placement of the carbonyl group, have significant effects on the molecule's biological profile.
The functional group at the 6-position of the 1,4-oxazepane (B1358080) ring is a key determinant of the compound's properties. Comparative analysis of this compound with its alcohol (-ol) and thione (-thione) analogs demonstrates how subtle changes from a ketone to an alcohol or a sulfur-containing group can alter biological activity.
The ketone moiety in this compound is associated with antimicrobial and anticancer properties. When this carbonyl group is reduced to a hydroxyl group, forming 4-Benzyl-1,4-oxazepan-6-ol, the resulting alcohol may exhibit potentially enhanced or different biological activities, partly due to the introduction of a hydrogen bond donor. Conversely, replacing the oxygen of the carbonyl group with sulfur to create 4-Benzyl-1,4-oxazepan-6-thione introduces a thione group, which significantly alters the electronic properties and reactivity of the molecule compared to its oxygen-containing counterparts.
| Compound Name | Key Structural Feature | Reported Biological Activity Profile |
|---|---|---|
| This compound | Carbonyl group at position 6 | Exhibits antimicrobial and anticancer properties. |
| 4-Benzyl-1,4-oxazepan-6-ol | Hydroxyl group at position 6 | May offer enhanced biological activity due to the hydroxyl group's ability to form hydrogen bonds. |
| 4-Benzyl-1,4-oxazepan-6-thione | Thione group at position 6 | Possesses different reactivity and electronic properties compared to the carbonyl analog. |
The position of the carbonyl group within the 1,4-oxazepane ring system is crucial in defining the molecule's chemical behavior and biological function. While direct comparative studies across all positional isomers of 4-Benzyl-1,4-oxazepanone are not extensively documented, research on different oxazepanone derivatives provides valuable insights. For instance, the synthesis of 1,4-oxazepan-5-one (B88573) derivatives has been a focus of research aiming to create novel inhibitors of the p53-MDM2 interaction, which is significant in cancer therapy. yok.gov.triyte.edu.tr The placement of the carbonyl at the 5-position influences the conformational flexibility and electronic distribution of the ring, which are critical for receptor binding.
In contrast, derivatives such as (R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid highlight the utility of functionalizing the 7-position. The conformational flexibility of the seven-membered 1,4-oxazepane ring allows for unique spatial arrangements that distinguish these compounds from smaller six-membered rings, influencing binding affinity and metabolic stability. The synthesis of 1,3-oxazepane-4,7-dione derivatives introduces a different heterocyclic system but underscores the principle that the location and number of carbonyl groups dictate the scaffold's chemical properties and potential as a precursor for biologically active molecules. researchgate.net
Chiral Analog Investigations
Chirality plays a pivotal role in the biological activity of oxazepane derivatives, as stereoisomers can exhibit different interactions with chiral biological macromolecules like enzymes and receptors.
The development of methods for the asymmetric synthesis of chiral 1,4-oxazepan-5-one derivatives is an area of active investigation. yok.gov.triyte.edu.tr One approach utilized (R)-2-amino-2-(4-chlorophenyl)acetic acid as a starting material to produce enantiomerically pure derivatives. yok.gov.tr Such stereoselective syntheses are essential for producing compounds with high optical purity, which is necessary for evaluating the specific biological activities of individual enantiomers. shibaura-it.ac.jp Research has also explored the synthesis of 1,4-oxazepan-5-ones starting from chiral amino alcohols and protected 5-hydroxy-2-pentanoic acid, although challenges remain. iyte.edu.tr These synthetic strategies are crucial for creating libraries of chiral compounds that can be screened for potential therapeutic applications. shibaura-it.ac.jp
The three-dimensional arrangement of atoms in a molecule is a critical factor in its interaction with biological targets. numberanalytics.com For oxazepane derivatives, the stereochemistry at chiral centers significantly influences their binding affinity and efficacy. Different stereoisomers of a drug can interact differently with a target receptor or enzyme, leading to varied therapeutic effects or potencies. numberanalytics.com The distinct spatial configuration of (R)- and (S)-enantiomers of oxazepane derivatives can affect receptor binding and catalytic interactions. This principle is fundamental in drug design, where the goal is often to identify the enantiomer that provides the desired therapeutic effect while minimizing off-target interactions. numberanalytics.com The conformational flexibility of the seven-membered oxazepane ring, combined with the fixed stereochemistry of its substituents, allows for unique spatial arrangements that can enhance binding affinity and metabolic stability.
Heterocyclic Ring System Variations
Modifying the core heterocyclic scaffold is a common strategy in medicinal chemistry to explore new chemical space and improve pharmacological properties. Replacing the 1,4-oxazepane ring with other heterocyclic systems, such as morpholine (B109124) or quinazolinone, has led to the discovery of compounds with diverse biological activities.
For example, a study comparing 2,4-disubstituted morpholines and 2,4-disubstituted 1,4-oxazepanes as ligands for the dopamine (B1211576) D₄ receptor found that the size of the ring (six-membered morpholine vs. seven-membered oxazepane) was important for affinity. acs.orgresearchgate.net In another area, the development of oxazepine-quinazolinone bis-heterocyclic scaffolds has yielded novel compounds with interesting pharmacological potential. These fused systems create a rigid, butterfly-shaped three-dimensional structure that presents pharmacophoric features, such as hydrogen bond acceptors, in a specific spatial orientation. frontiersin.org The replacement of the oxazepane ring with other systems like thiazole (B1198619) can alter electronic properties and hydrogen-bonding capacity, leading to different biological outcomes.
| Original Scaffold | Varied Scaffold | Reported Biological Target/Application | Reference |
|---|---|---|---|
| 1,4-Oxazepane | Morpholine | Dopamine D₄ receptor ligands for potential antipsychotic use. | acs.orgresearchgate.net |
| 1,4-Oxazepane | Oxazepine-Quinazolinone | Fused bis-heterocyclic scaffolds with unique 3D structures for pharmacological applications. | frontiersin.org |
| 1,4-Oxazepane | Chromone-modified 1,4-Oxazepane | Potential allosteric modulators of PI3-kinase. | researchgate.net |
| 1,4-Oxazepane | Spirocyclic Oxazepane-Piperidine | Stearoyl-CoA desaturase 1 (SCD1) inhibitors. | rsc.org |
Studies on Related 1,3-Oxazole and Benzodiazepine (B76468) Derivatives
While direct SAR studies linking this compound with 1,3-oxazole and benzodiazepine derivatives are not extensively documented, the independent investigation of these related heterocyclic systems provides a valuable context for understanding potential biological activities.
1,3-Oxazole Derivatives: The 1,3-oxazole ring is a five-membered heterocyclic compound containing nitrogen and oxygen that is recognized for its versatile biological activities. chemmethod.com Researchers have developed numerous synthetic routes to create diverse oxazole (B20620) derivatives. chemmethod.comijpbs.com One common method involves the reaction of α-bromoketones with amides or related compounds. nih.gov For instance, a synthetic pathway to 1,3-oxazole sulfonamides begins with the bromination of an acetophenone, followed by a series of reactions including cyclization to form the oxazole ring and subsequent attachment of a sulfonamide group. nih.gov Another approach uses the condensation of acetanilide (B955) with various amides in the presence of iodine as a catalyst to yield novel oxazole derivatives. ijpbs.com The substitution pattern on the oxazole ring is critical for its biological function, with positions C-2, C-4, and C-5 being key points for modification. ijpbs.comorganic-chemistry.org
Benzodiazepine Derivatives: Benzodiazepines (BDZs) are seven-membered heterocyclic compounds fused to a benzene (B151609) ring, known for their wide range of therapeutic applications. chemisgroup.us SAR studies on 1,4-benzodiazepines indicate that minor alterations on the benzene ring and more significant modifications on the diazepine (B8756704) ring can drastically change their activity. chemisgroup.us For example, the fusion of other heterocyclic rings, such as an imidazo (B10784944) or oxadiazolo ring, to the benzodiazepine nucleus has been explored to investigate the effect of an additional aromatic system on receptor binding affinity. chemisgroup.us The activity of these compounds is often related to the presence of specific substituents and the conformation of the phenyl group at position 5. chemisgroup.us Chlordiazepoxide, a notable member of this class, is unique as it is a heterocyclic N-oxide. nih.gov
Comparative Analysis with Morpholine and Diazepane Analogs
Comparative studies of the 1,4-oxazepane core with its six-membered (morpholine) and seven-membered nitrogen-based (1,4-diazepane) analogs highlight the structural nuances that influence biological activity.
Morpholine Analogs: Morpholine is a six-membered heterocyclic ring containing oxygen and nitrogen atoms. A comparative study involving a series of 2,4-disubstituted morpholines and 2,4-disubstituted 1,4-oxazepanes as ligands for the dopamine D₄ receptor revealed that the ring size is an important factor for affinity. researchgate.netacs.org 3D-QSAR analysis identified that key regions for affinity are located around the two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine within the morpholine or 1,4-oxazepane structure. researchgate.netacs.org The morpholine ring itself is a common scaffold in biologically active compounds, including antibacterial agents like Linezolid. researchgate.net
Diazepane Analogs: The 1,4-diazepane ring is a seven-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. researchgate.net Like 1,4-oxazepanes, 1,4-diazepane derivatives are of significant interest in medicinal chemistry. researchgate.net Synthetic strategies have been developed to produce both 1,4-oxazepane and 1,4-diazepane derivatives from common precursors like N-propargylamines, demonstrating the chemical relationship between these two seven-membered heterocyclic systems. researchgate.net The primary structural difference is the replacement of the oxygen atom in the oxazepane ring with a second nitrogen atom, which alters the hydrogen bonding capacity, polarity, and conformational flexibility of the molecule, thereby influencing its interaction with biological targets.
Polymeric Derivatives
Research into polymeric materials derived from the 1,4-oxazepane core has led to the development of novel biodegradable polymers with potential applications in biomedicine.
Synthesis and Characterization of Poly(N-acylated-1,4-oxazepan-7-one)s (POxPs)
A series of poly(ester amide)s, known as Poly(N-acylated-1,4-oxazepan-7-one)s (POxPs), have been synthesized through the organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-one (OxP) monomers. acs.org
The synthesis process begins with N-acylated-4-piperidones, which undergo a Baeyer–Villiger oxidation to produce the OxP monomers. acs.org The subsequent polymerization is conducted in dichloromethane (B109758) (CH₂Cl₂) at room temperature. acs.org This ROP process uses benzyl (B1604629) alcohol as an initiator and a binary organocatalytic system composed of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and thiourea (B124793) (TU). acs.org The reaction exhibits a controlled and living character, allowing for the synthesis of well-defined polymers. acs.org The resulting POxPs were thoroughly characterized using NMR, MALDI-TOF MS, SEC, and DSC techniques. acs.org These polymers are considered potential biodegradable substitutes for poly(2-oxazoline)s. acs.org
Structural Features Affecting Polymer Properties
The properties of POxPs are significantly influenced by the nature of the N-acylated substituent on the polymer backbone. All synthesized POxPs were found to be amorphous, but they exhibited different glass transition temperatures (T₉) depending on the specific N-acyl group. acs.org
The table below illustrates the effect of the N-acyl substituent on the glass transition temperature (T₉) of the resulting POxP.
| N-Acyl Substituent | Polymer | Glass Transition Temperature (T₉) |
| Methyl | POxPMe | -2.90 °C |
| Ethyl | POxPEt | 23.33 °C |
| Propyl | POxPPr | 43.75 °C |
This data is derived from research on the organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones. acs.org
This variation demonstrates that the side-chain structure directly impacts the thermal properties of the polymer. Furthermore, the N-acyl group also affects other physical properties. For instance, among the synthesized polymers, only the one with a methyl substituent (POxPMe) was found to be water-soluble. acs.org This polymer also showed a significantly faster degradation rate in an aqueous phosphate (B84403) buffer saline solution (pH = 7.4) compared to polycaprolactone, highlighting its potential as a biodegradable material. acs.org
Biological Activities and Mechanistic Insights of 4 Benzyl 1,4 Oxazepan 6 One
In Vitro Antimicrobial Efficacy Studies
There is no published research on the efficacy of 4-Benzyl-1,4-oxazepan-6-one against various microbial strains.
Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
No studies were found that investigated the antibacterial activity of this compound against common Gram-positive bacteria such as Staphylococcus aureus or Gram-negative bacteria like Escherichia coli. Consequently, no data on minimum inhibitory concentrations (MIC) or other measures of antibacterial efficacy can be reported.
Proposed Mechanisms of Action (e.g., Cell Membrane Disruption, Enzyme Inhibition)
In the absence of antimicrobial activity studies, there is no information regarding the potential mechanisms by which this compound might exert an antimicrobial effect. Research into its interaction with bacterial cell membranes or its potential to inhibit essential microbial enzymes has not been documented.
Receptor and Enzyme Interaction Studies of this compound
The unique structural architecture of this compound, featuring a seven-membered oxazepane ring, a benzyl (B1604629) substituent, and a ketone functional group, has prompted investigations into its interactions with various biological targets. Research has particularly focused on its potential modulation of receptors and enzymes within the central nervous system, given the prevalence of the benzylpiperidine and related scaffolds in neuropharmacology.
Modulation of Specific Molecular Targets (e.g., Dopamine (B1211576) D4 Receptor, Monoamine Reuptake Inhibition)
Dopamine D4 Receptor Interaction:
Studies into a series of 2,4-disubstituted 1,4-oxazepanes have highlighted the significance of this heterocyclic system for achieving selectivity for the dopamine D4 receptor. nih.govacs.org The affinity of these compounds for the D4 receptor is influenced by both the nature of the heterocyclic ring and the substituents attached. A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that the size of the 1,4-oxazepane (B1358080) ring is a crucial factor for binding affinity. nih.govacs.org Furthermore, the presence and positioning of aromatic systems, such as the benzyl group in this compound, are important for the interaction with the receptor. nih.govacs.org
While specific binding affinity data (e.g., Kᵢ values) for this compound at the dopamine D4 receptor are not extensively detailed in publicly available literature, the collective findings for the 1,4-oxazepane class of compounds suggest that this molecule likely engages with the D4 receptor. The aliphatic amine within the oxazepane ring and the benzyl moiety are key pharmacophoric features that contribute to this interaction. nih.govacs.org The exploration of such compounds has been driven by the hypothesis that selective D4 receptor ligands may offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects. nih.gov
Monoamine Reuptake Inhibition:
Patent literature has disclosed a series of 1,4-oxazepane derivatives with demonstrated monoamine reuptake inhibitory activity. google.com These compounds are reported to inhibit the reuptake of serotonin (B10506), norepinephrine (B1679862), and dopamine, making them of interest for the development of treatments for conditions such as depression and anxiety. google.com The core 1,4-oxazepane structure is a key element in these molecules, providing the necessary scaffold to interact with monoamine transporters.
The specific inhibitory concentrations (IC₅₀ values) of this compound against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are not individually reported. However, based on the activity of structurally related 1,4-oxazepane derivatives, it is plausible that this compound possesses some degree of monoamine reuptake inhibitory properties. The benzyl group, in particular, is a common feature in many known monoamine reuptake inhibitors.
Table 1: Investigated Molecular Targets of the 1,4-Oxazepane Scaffold
| Target | Potential Activity | Key Structural Features | Reference |
| Dopamine D4 Receptor | Ligand Binding | 1,4-Oxazepane Ring, Benzyl Group | , nih.gov, acs.org |
| Monoamine Transporters (DAT, NET, SERT) | Reuptake Inhibition | 1,4-Oxazepane Scaffold | google.com |
Influence on Neurotransmitter Systems
The potential dual action of this compound and related 1,4-oxazepane derivatives on both the dopamine D4 receptor and monoamine transporters suggests a complex influence on neurotransmitter systems. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, these compounds can increase the synaptic concentrations of these key neurotransmitters, leading to enhanced neurotransmission.
Simultaneously, interaction with the dopamine D4 receptor could modulate dopaminergic signaling pathways. The interplay between these two mechanisms could result in a unique pharmacological profile. The modulation of multiple neurotransmitter systems is a characteristic of some atypical antipsychotics and antidepressants, suggesting that compounds based on the 1,4-oxazepane scaffold could have therapeutic potential in a range of neuropsychiatric disorders.
Applications as Chemical Building Blocks for Bioactive Molecules
The 1,4-oxazepane ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. researchgate.net This versatility makes this compound a valuable starting material for the synthesis of a diverse array of more complex and biologically active molecules.
Utility in Drug Discovery and Medicinal Chemistry Research
In drug discovery, this compound serves as a versatile building block for the generation of compound libraries. The ketone functionality at the 6-position offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). The benzyl group on the nitrogen atom can also be modified or replaced to fine-tune the pharmacological properties of the resulting molecules. The chiral nature of many 1,4-oxazepane derivatives further expands the chemical space that can be explored, as different enantiomers often exhibit distinct biological activities.
Development of Novel Chemical Entities
The synthesis of novel chemical entities with unique therapeutic profiles is a primary goal of medicinal chemistry. The 1,4-oxazepane scaffold present in this compound has been incorporated into a variety of experimental compounds with a range of biological activities, including anticonvulsant and antifungal properties. By using this compound as a starting material, medicinal chemists can design and synthesize new molecules that target a wide range of biological pathways. For instance, the synthesis of novel 1,4-oxazepane-5-carboxylic acids has been reported, demonstrating the utility of this scaffold in creating compounds with multiple stereocenters. nih.gov The development of such novel compounds is crucial for addressing unmet medical needs and for the advancement of new therapeutic agents. researchgate.net
Advanced Research Methodologies and Future Directions in 4 Benzyl 1,4 Oxazepan 6 One Research
Resolution of Data Discrecenies in Research Outcomes
Ensuring the reliability and reproducibility of scientific data is paramount. In the characterization of novel compounds like 4-Benzyl-1,4-oxazepan-6-one, discrepancies can arise from both experimental and computational sources. Establishing robust frameworks to address these inconsistencies is a critical area of focus.
The structural elucidation of a novel molecule relies on a combination of spectroscopic techniques and computational modeling. taylorandfrancis.comanu.edu.au However, conflicts can emerge between experimental data (e.g., NMR, Mass Spectrometry) and theoretical predictions (e.g., Density Functional Theory calculations). For instance, the observed chemical shifts in an NMR spectrum might not align perfectly with the predicted values, or the fragmentation pattern in mass spectrometry may suggest an alternative structure.
A systematic approach to resolving such discrepancies involves a multi-tiered analytical strategy. This begins with the validation of the primary data by repeating experiments under varied conditions. Advanced, multi-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous evidence of atomic connectivity, helping to confirm or refute the proposed structure. nih.gov High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high accuracy. acs.org When computational data conflicts with experimental findings, the theoretical model itself must be scrutinized. This includes re-evaluating the chosen basis set and functional in DFT calculations to ensure they are appropriate for the heterocyclic system . rsc.org
Table 1: Hypothetical Framework for Resolving Spectroscopic and Computational Data Conflicts
| Observed Discrepancy | Primary Analytical Technique | Confirmatory Method | Computational Cross-Validation | Resolution Strategy |
|---|---|---|---|---|
| Ambiguous ¹H-NMR signal for methylene (B1212753) protons adjacent to nitrogen. | 1D ¹H-NMR | 2D COSY and HSQC NMR | DFT calculation of proton chemical shifts with various solvent models. | Confirm proton-proton and proton-carbon correlations to assign structure definitively. |
| Unexpected fragment ion in MS/MS spectrum. | Low-Resolution MS/MS | High-Resolution MS/MS (Q-TOF) | In-silico fragmentation pathway analysis. | Accurate mass measurement to determine the formula of the fragment and propose a plausible fragmentation mechanism. |
| Mismatch between experimental and calculated vibrational frequencies. | FTIR Spectroscopy | Raman Spectroscopy | Re-calculation of vibrational modes using a different functional/basis set; scaling of theoretical frequencies. rsc.org | Use scaled theoretical data to assign major experimental peaks and identify any potential impurities. |
In preclinical drug development, inconsistent cytotoxicity data represents a significant hurdle. nih.gov A compound like this compound might show high potency in one cell line using a metabolic assay (e.g., MTT) but appear inactive in another or when using a different assay that measures membrane integrity (e.g., LDH release). researchgate.netresearchgate.net Such discrepancies can arise from compound interference with the assay reagents, differences in cellular metabolism, or the assay's inability to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. researchgate.net
A robust strategy to overcome these challenges involves a multi-assay, orthogonal approach. researchgate.net Rather than relying on a single endpoint, researchers should employ a panel of assays that probe different aspects of cell health. This includes assessing metabolic activity (MTT, resazurin), membrane integrity (LDH release, trypan blue), and apoptotic pathways (caspase activation). nih.gov Furthermore, the duration of compound exposure should be carefully considered, as short-term assays may miss delayed cell death. nih.gov Clonogenic (colony formation) assays are considered a gold standard as they measure the ultimate ability of a cell to proliferate indefinitely after treatment, providing a more clinically relevant endpoint. nih.gov
Table 2: Orthogonal Assay Strategy for Validating Cytotoxicity
| Assay Type | Cellular Endpoint Measured | Potential for Discrepancy | Role in Validation Strategy |
|---|---|---|---|
| MTT / Resazurin | Mitochondrial reductase activity (metabolic health). | Compound can directly reduce the dye, leading to false negatives. Does not distinguish cytostatic from cytotoxic effects. researchgate.net | Initial high-throughput screening for metabolic disruption. |
| LDH Release | Plasma membrane integrity. | Only detects necrotic or late apoptotic cell death; insensitive to early apoptosis or cytostatic effects. researchgate.net | Confirms cell death via membrane rupture. |
| Caspase-3/7 Activation | Executioner caspase activity. | Specific to apoptosis; will not detect other forms of cell death like necrosis or autophagy. nih.gov | Elucidates if the mechanism of cell death is apoptotic. |
| Clonogenic Assay | Long-term proliferative capacity (cell survival). | Low throughput and time-consuming. | Definitive measure of cell killing, considered the "gold standard" for assessing true cytotoxic potential. nih.gov |
Integration of Isotope Labeling for Mechanistic Elucidation
Isotope labeling is a powerful technique for tracing the metabolic fate of a molecule and elucidating its mechanism of action without significantly altering its chemical properties. nih.govresearchgate.net By replacing specific atoms in this compound with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the compound and its metabolites in complex biological systems using mass spectrometry and NMR. acs.orgnih.gov
This methodology can be applied to:
Metabolism Studies: Labeling the benzyl (B1604629) group or the oxazepane ring can help identify metabolites formed by enzymatic action (e.g., hydroxylation, N-debenzylation). This is crucial for understanding the compound's pharmacokinetic profile and identifying potentially active or toxic metabolites. nih.gov
Target Engagement: A labeled version of the compound can be used in competitive binding assays or cellular thermal shift assays (CETSA) to confirm direct interaction with a putative protein target.
Reaction Mechanism Studies: Isotopic labeling can help clarify reaction mechanisms in both synthetic and biological transformations. nih.gov
Table 3: Application of Stable Isotopes in this compound Research
| Isotope | Position of Label | Research Application | Analytical Technique |
|---|---|---|---|
| ¹³C | Carbonyl carbon (C6) | To study metabolic reduction of the ketone or reactions involving this group. | ¹³C-NMR, Mass Spectrometry |
| ¹⁵N | Ring Nitrogen (N4) | To investigate N-dealkylation pathways and quantify parent compound vs. metabolites. researchgate.net | Mass Spectrometry, ¹⁵N-NMR |
| ²H (Deuterium) | Benzylic methylene group | To probe for metabolic oxidation at this position (kinetic isotope effect) and potentially improve metabolic stability. | Mass Spectrometry, ²H-NMR |
Innovative Synthetic Approaches (e.g., Flow Chemistry, Multicomponent Reactions)
Modernizing the synthesis of heterocyclic scaffolds like 1,4-oxazepane (B1358080) is key to enabling efficient production and library generation for structure-activity relationship (SAR) studies. Moving beyond traditional batch chemistry, innovative approaches like flow chemistry and multicomponent reactions (MCRs) offer significant advantages.
Flow Chemistry: Performing reactions in continuous flow reactors provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This often leads to higher yields, improved safety (especially for hazardous reactions), and easier scalability compared to batch processes. The synthesis of related heterocycles like benzodiazepines has been successfully adapted to flow platforms.
Multicomponent Reactions (MCRs): MCRs involve combining three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion. nih.gov This strategy allows for the rapid generation of diverse compound libraries by simply varying the input components. Designing an MCR for the 1,4-oxazepan-6-one (B12820161) core could dramatically accelerate the exploration of this chemical space. For instance, Ugi or Passerini reactions could potentially be adapted to build the core structure or related seven-membered heterocycles. osi.lv
Table 4: Comparison of Synthetic Methodologies for Heterocycle Synthesis
| Parameter | Traditional Batch Synthesis | Flow Chemistry | Multicomponent Reactions (MCRs) |
|---|---|---|---|
| Control | Moderate; potential for thermal gradients. | Excellent; precise control over temperature and residence time. nih.gov | Can be difficult to control selectivity in complex reactions. |
| Scalability | Often challenging and non-linear. | Straightforward by extending run time ("scaling out"). | Scalability depends on the specific reaction. |
| Safety | Lower; handling of large quantities of reagents. | Higher; small reaction volumes at any given time. | Generally good, but depends on reactants. |
| Efficiency for Library Synthesis | Low; requires sequential reactions for each new analog. | Moderate to High; can automate reagent switching. | Very High; creates diversity in a single step. nih.gov |
Exploration of Additional Biological Target Profiles and Mechanisms
While initial research may focus on a specific biological activity, the structural features of this compound may allow it to interact with multiple biological targets. The 1,4-oxazepane scaffold is present in compounds with a range of pharmacological activities. nih.gov Furthermore, patent literature suggests that related 1,4-oxazepane derivatives possess monoamine reuptake inhibitory activity, pointing towards potential applications in treating central nervous system disorders like depression and anxiety. google.com
Future research should therefore include a broad, systematic screening of the compound against various target classes. This can be achieved through a tiered approach:
In Silico Profiling: Computational docking and pharmacophore modeling can predict potential interactions with a wide range of proteins, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. nih.gov
Broad Phenotypic Screening: High-content screening in various cell models can identify unexpected cellular effects or activities that warrant further investigation.
Target-Based Screening: The compound should be tested in binding and functional assays against panels of known drug targets, particularly those related to CNS functions like serotonin (B10506) and norepinephrine (B1679862) transporters, given the structural alerts from related scaffolds.
Table 5: Proposed Target Screening Cascade for this compound
| Screening Stage | Methodology | Potential Targets | Objective |
|---|---|---|---|
| Primary (Broad) | Computational Docking / Ligand-based similarity | GPCRs, Kinases, Transporters, Ion Channels | Hypothesis generation and target prioritization. nih.gov |
| Secondary (Focused) | Radioligand Binding Assays | Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine (B1211576) Transporter (DAT) | Confirm binding to monoamine transporters based on scaffold similarity. google.com |
| Functional (Cell-based) | Neurotransmitter Uptake Assays | SERT, NET, DAT in engineered cell lines | Determine functional activity (inhibition or stimulation) at specific transporters. |
| Exploratory (Phenotypic) | High-Content Imaging, Cell Viability Panels | Unknown | Uncover novel, unanticipated biological activities. |
Q & A
Q. What are the standard synthetic routes and characterization methods for 4-Benzyl-1,4-oxazepan-6-one derivatives?
- Methodological Answer : The synthesis of 4-benzyl-substituted oxazepanones typically involves cyclization of N-acyl-α-amino acid precursors or Robinson-Gabriel reactions under acidic conditions. For example, benzo-1,4-oxazepin-5-one derivatives are synthesized via CuI-catalyzed coupling of bromocyclohexene with aryl halides in DMSO at 100°C, yielding products in 74–85% efficiency . Characterization relies on UV-Vis (λ ~203–322 nm), FT-IR (amide C=O stretches at ~1650–1700 cm⁻¹), and NMR (¹H/¹³C signals for benzyl and oxazepanone moieties). Elemental analysis and RP-HPLC are used to confirm purity (>95%) .
Q. How can researchers verify the structural integrity of this compound analogs using spectroscopic data?
- Methodological Answer : Key NMR signals include:
- ¹H-NMR : Benzyl protons (δ 3.8–4.2 ppm, multiplet), oxazepanone ring protons (δ 2.5–3.5 ppm).
- ¹³C-NMR : Carbonyl (C=O) at δ 170–175 ppm, aromatic carbons (δ 120–140 ppm).
Discrepancies between calculated and observed elemental analysis (e.g., C, H, N ±0.03%) or unexpected splitting patterns may indicate impurities or incorrect stereochemistry. Cross-validation with high-resolution mass spectrometry (HRMS) is recommended .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for determining absolute configuration. For example, ORTEP-III visualization of anisotropic displacement parameters can clarify bond lengths and angles in the oxazepanone ring. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. WinGX software assists in refining twinned or high-resolution datasets, particularly for chiral centers adjacent to the benzyl group .
Q. What strategies optimize reaction yields for CuI-catalyzed synthesis of this compound analogs?
- Methodological Answer : Yield optimization involves:
- Catalyst loading : 10 mol% CuI with L1 ligands improves coupling efficiency.
- Base selection : Cs₂CO₃ (2 equiv.) outperforms K₂CO₃ in DMSO due to superior solubility.
- Substrate scope : Electron-donating groups (e.g., -CH₃) on aryl halides increase yields (~85%), while electron-withdrawing groups (e.g., -Cl) require longer reaction times (12–24 hrs) .
Contradictions in yield data across studies (e.g., 74% vs. 85%) may arise from solvent purity or oxygen sensitivity, necessitating inert atmosphere protocols .
Q. How should researchers address discrepancies in cytotoxicity data for 4-Benzyl-oxazepanone derivatives?
- Methodological Answer : Conflicting cytotoxicity results (e.g., in Daphnia magna assays vs. mammalian cell lines) require:
- Dose-response standardization : IC₅₀ values must account for solvent controls (e.g., DMSO <0.1%).
- Metabolic interference checks : Test for false positives via ATP-based viability assays.
- Structural analogs : Compare with 1,3-oxazole derivatives to isolate SAR trends (e.g., benzyl vs. p-tolyl substituents) .
Data Analysis & Contradiction Resolution
Q. What analytical frameworks reconcile conflicting spectroscopic and computational data for oxazepanone derivatives?
- Methodological Answer : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. For example, deviations in ¹³C-NMR carbonyl shifts >2 ppm may suggest incorrect tautomerization states. Software like Gaussian or ORCA can model substituent effects on electronic structure . Contradictions in crystallographic vs. solution-phase data (e.g., bond-length variations) are resolved by assessing packing forces via Mercury CSD .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound amid varying literature conditions?
- Methodological Answer : Adopt the following steps:
- Reagent sourcing : Use suppliers with batch-specific certificates (e.g., Sigma-Aldrich for Cs₂CO₃).
- Replication notes : Document exact reaction times, cooling rates, and workup steps (e.g., "stirred for 10 hrs" vs. "until completion").
- Open data sharing : Deposit raw spectra and crystallographic CIF files in repositories like Cambridge Structural Database to enable peer validation .
Biological Evaluation & Applications
Q. What in vitro models are suitable for assessing the bioactivity of this compound analogs?
- Methodological Answer : Prioritize models based on structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
